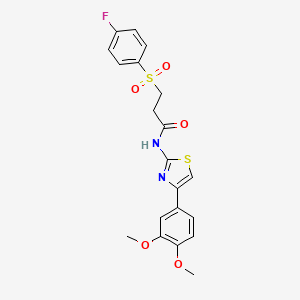![molecular formula C23H17ClN2O2 B2765838 3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde CAS No. 1234692-22-8](/img/structure/B2765838.png)
3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound has a linear formula of C17H13ClN2O2 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole core, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . Attached to this core are phenyl groups and a carbaldehyde group .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro anti-microbial activity after thorough purification . Among all the tested compounds, some possess the highest growth inhibitory activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.62 . It is a solid at room temperature .Applications De Recherche Scientifique
Molecular, Electronic, and Spectroscopic Analysis
A study by Beytur and Avinca (2021) focused on the synthesis of heterocyclic compounds, analyzing their molecular, electronic, nonlinear optical properties, and spectroscopic properties through experimental and DFT calculations. The research highlighted the significance of these compounds in understanding the electronic properties and potential applications in materials science. (Beytur & Avinca, 2021)
Synthesis and Structural Analysis
Cuartas et al. (2017) detailed the synthesis of reduced 3,4'-bipyrazoles from pyrazole precursors, including molecular structures and supramolecular assembly. This work contributes to the field of supramolecular chemistry by elucidating the assembly mechanisms and potential applications of bipyrazoles in materials science. (Cuartas et al., 2017)
Synthesis of Novel Heterocyclic Compounds
A study by Bekircan, Ülker, and Menteşe (2015) focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their biological activities. This research provides insights into the potential pharmaceutical applications of these compounds. (Bekircan, Ülker, & Menteşe, 2015)
Coordination Chemistry and Magnetic Properties
Burlov et al. (2020) synthesized Cu(II) and Co(II) complexes with heterocyclic ligands and investigated their magnetic properties and crystal structures. Their findings contribute to the development of coordination compounds with potential applications in magnetic materials and catalysis. (Burlov et al., 2020)
Photocatalytic Degradation Studies
Sun and Pignatello (1995) studied the photocatalytic degradation of organic compounds using TiO2, providing insights into the mechanisms of photocatalytic reactions. This research is relevant to environmental science, offering potential solutions for the degradation of pollutants. (Sun & Pignatello, 1995)
Mécanisme D'action
The compounds were evaluated for their probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The binding affinities of the compounds were ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from -8.2 to -9.3 kcal/mol .
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNKCJZCCOUOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)
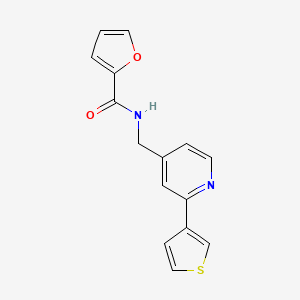
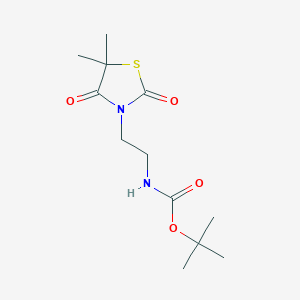
![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)
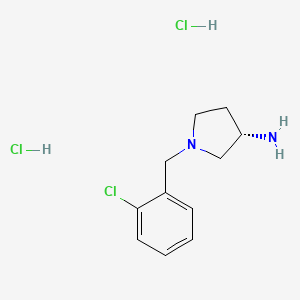
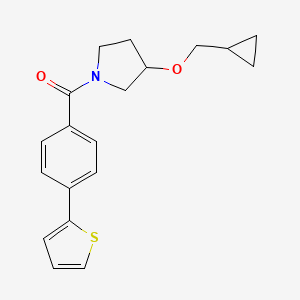
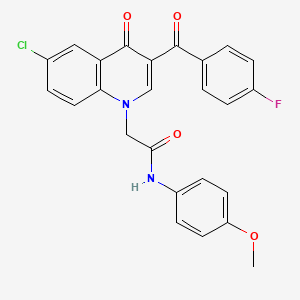

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2765770.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765771.png)
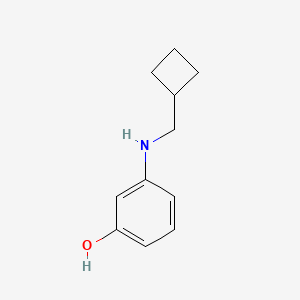
![N-{3'-acetyl-7-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2765774.png)
